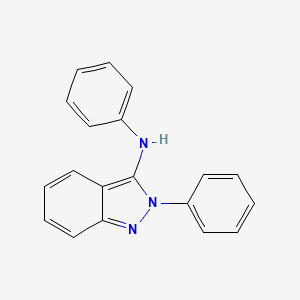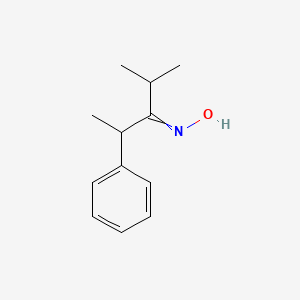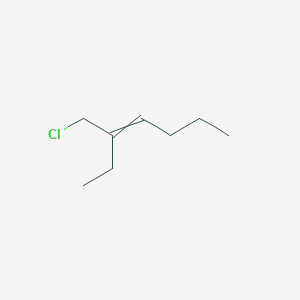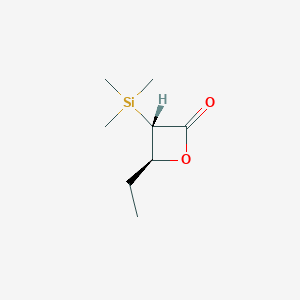
Mercury--polonium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury–polonium (1/1) is a compound formed by the combination of mercury and polonium in a 1:1 ratio. Both elements are known for their unique properties and significant roles in various scientific fields. Mercury is a heavy, silvery metal that is liquid at room temperature, while polonium is a highly radioactive element discovered by Marie and Pierre Curie in 1898 . The combination of these two elements results in a compound with intriguing chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of mercury–polonium (1/1) typically involves the direct reaction of elemental mercury and polonium. This reaction is carried out under controlled conditions to ensure the safety and stability of the compound. The reaction is usually conducted at elevated temperatures, around 300-400°C, to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of mercury–polonium (1/1) is limited due to the highly radioactive nature of polonium. The compound is usually synthesized in small quantities for research purposes. The production process involves the careful handling of polonium to prevent contamination and radiation exposure. The use of specialized equipment and facilities is essential to ensure the safety of the production process .
化学反应分析
Types of Reactions: Mercury–polonium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both mercury and polonium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid. The reaction typically occurs under acidic conditions and results in the formation of mercury and polonium oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are carried out under controlled conditions to prevent the release of radioactive polonium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Major Products: The major products formed from these reactions include various oxides, halides, and other compounds of mercury and polonium. The specific products depend on the reaction conditions and the reagents used .
科学研究应用
Mercury–polonium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used in studies related to nuclear chemistry and radioactive decay.
Biology: Research involving mercury–polonium (1/1) helps in understanding the biological effects of radiation exposure.
Medicine: The compound’s radioactive properties make it useful in certain medical applications, such as targeted radiotherapy for cancer treatment.
Industry: Mercury–polonium (1/1) is used in specialized industrial applications, including the development of antistatic devices and neutron sources.
作用机制
The mechanism of action of mercury–polonium (1/1) is primarily related to the radioactive decay of polonium. Polonium emits alpha particles, which are streams of positively charged particles. These alpha particles interact with surrounding molecules, causing ionization and damage to cellular structures. The compound’s effects are mediated through the disruption of molecular targets, including DNA and proteins, leading to cellular damage and apoptosis .
相似化合物的比较
Polonium Compounds: Polonium forms various compounds, including polonides with metals like lead and bismuth. .
Mercury Compounds: Mercury forms numerous compounds, such as mercuric chloride and mercuric oxide.
Uniqueness: Mercury–polonium (1/1) is unique due to the combination of mercury’s metallic properties and polonium’s intense radioactivityThe compound’s ability to emit alpha particles makes it particularly valuable in studies related to radiation and nuclear chemistry .
属性
CAS 编号 |
65453-88-5 |
|---|---|
分子式 |
HgPo |
分子量 |
409.57 g/mol |
IUPAC 名称 |
mercury;polonium |
InChI |
InChI=1S/Hg.Po |
InChI 键 |
FLQORQYGWZLWAI-UHFFFAOYSA-N |
规范 SMILES |
[Hg].[Po] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)




